![molecular formula C22H21N3O2 B368586 2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide CAS No. 919972-05-7](/img/structure/B368586.png)
2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide
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Description
2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, also known as KU-55933, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme ATM (Ataxia Telangiectasia Mutated), which plays a crucial role in DNA damage response and repair. KU-55933 has been shown to have a significant impact on cell cycle progression, DNA repair, and cell survival, making it a useful tool for studying these processes.
Scientific Research Applications
Synthesis and Tautomerism
Research into benzimidazoles with furyl substituents, such as 2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, includes studies on their synthesis and unique tautomerism. These compounds are synthesized via condensation reactions and exhibit interesting proton relay mechanisms in solution, which are significant for understanding their chemical behavior and potential applications in materials science and molecular design (Lee, Jeoung, & Lee, 1996).
Oxidation and Reactivity
The oxidation processes of benzimidazoles with furyl and thienyl groups reveal pathways to various functionalized molecules. These studies offer insights into the reactivity of such compounds, laying the groundwork for their use in organic synthesis and potentially in the development of new pharmacological agents (El’chaninov, Simonov, & Simkin, 1982).
Photodegradation and Environmental Stability
Investigations into the photodegradation of benzimidazoles with furyl groups, such as 2-(2-Furyl)-benzimidazole (Fuberidazole), are crucial for understanding their stability under environmental conditions. This research is essential for assessing the longevity and safety of these compounds when used in outdoor applications, including their use in materials science and potential pharmaceuticals (Melo et al., 1992).
Catalytic and Polymerization Applications
The synthesis and characterization of benzimidazole derivatives have explored their utility in catalysis and polymerization processes. These studies highlight the potential of such compounds in industrial applications, particularly in the production of polymers and other materials through ethylene polymerization (Sun et al., 2010).
properties
IUPAC Name |
N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-8-3-4-9-17(15)14-25-19-11-6-5-10-18(19)24-21(25)16(2)23-22(26)20-12-7-13-27-20/h3-13,16H,14H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOONCVBCOSJNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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